1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene
Description
Properties
CAS No. |
251093-45-5 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(1-ethoxyprop-2-enoxy)hexa-2,4-diene |
InChI |
InChI=1S/C11H18O2/c1-4-7-8-9-10-13-11(5-2)12-6-3/h4-5,7-9,11H,2,6,10H2,1,3H3 |
InChI Key |
KAQZPKSZRRGEAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C=C)OCC=CC=CC |
Origin of Product |
United States |
Preparation Methods
Reaction Parameters and Yields
| Parameter | Typical Range/Value | Effect on Reaction Outcome |
|---|---|---|
| Catalyst type | BF3·OEt2, AlCl3, TiCl4 | Influences reaction rate and selectivity |
| Catalyst loading | 5–15 mol% | Higher loading increases rate but may cause side reactions |
| Temperature | 0–25 °C | Lower temperatures favor selectivity |
| Solvent | Dichloromethane, THF | Solvent polarity affects catalyst activity |
| Reaction time | 1–6 hours | Longer times increase conversion but risk side products |
| Yield | 60–85% | Dependent on optimization of above parameters |
Mechanistic Insights
- The Lewis acid activates the ethoxypropene by coordinating to the oxygen, increasing the electrophilicity of the propenyl carbon.
- The nucleophilic oxygen of the hexa-2,4-diene derivative attacks the activated ethoxypropene, forming the ether bond.
- The conjugated diene system remains intact due to mild reaction conditions and selective catalysis.
Comparative Analysis with Structurally Related Compounds
| Compound Name | Molecular Formula | Key Structural Difference | Impact on Synthesis |
|---|---|---|---|
| 1-Methylhexa-2,4-diene | C11H18 | Lacks ethoxy group | Simpler synthesis, no ether formation |
| Ethylhexanoate | C10H18O2 | Ester functional group | Different reactivity, esterification route |
| Propylene glycol ether | C11H24O3 | Additional hydroxyl groups | Requires protection strategies |
| Allyl ether | C6H10O | Shorter carbon chain | Different reactivity profile |
The unique combination of an ethoxy group with a conjugated diene in 1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene necessitates careful control of reaction conditions to avoid polymerization or rearrangement, unlike simpler ethers or esters.
Summary of Preparation Protocol
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of hydroxy-functionalized hexa-2,4-diene | Starting from hexa-2,4-diene derivatives | May require protection of hydroxyl groups |
| 2 | Activation of ethoxypropene | Lewis acid catalyst (e.g., BF3·OEt2) | Anhydrous, low temperature |
| 3 | Nucleophilic substitution to form ether | Reaction under stirring, 0–25 °C | Monitor by TLC or GC-MS |
| 4 | Work-up and purification | Aqueous quench, extraction, chromatography | Yields 60–85% purity |
| 5 | Deprotection (if applicable) | Mild acidic or basic conditions | To remove protecting groups |
Notes on Research and Development
- Research into derivatives of this compound suggests potential biological activities, including antimicrobial and anticancer properties, which drive interest in efficient synthetic routes.
- Optimization of catalyst type and reaction conditions remains a focus to improve yield and reduce by-products.
- Industrial synthesis benefits from continuous flow technology to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene involves its interaction with molecular targets through its reactive double bonds and ethoxy group. The compound can undergo electrophilic addition reactions, where electrophiles attack the double bonds, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications.
Comparison with Similar Compounds
Functional Group and Reactivity
The table below compares 1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene with structurally related compounds from the evidence:
Physical and Chemical Properties
While quantitative data for the target compound are absent, trends can be inferred:
- Substituent Influence: The ethoxy group in the target compound may increase solubility in polar solvents compared to nonpolar analogs (e.g., 1-methyl-4-prop-1-en-2-ylcyclohexa-1,3-diene ).
- Thermal Stability : Ethers generally exhibit higher thermal stability than aldehydes or carboxylic acids, suggesting the target compound may tolerate higher reaction temperatures .
Biological Activity
1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene, with the CAS number 251093-45-5, is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, exploring its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C11H18O2
- Molecular Weight : 182.26 g/mol
- IUPAC Name : 1-(1-ethoxyprop-2-enoxy)hexa-2,4-diene
- InChI Key : KAQZPKSZRRGEAT-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic processes. The compound's structure suggests potential reactivity with nucleophilic sites on proteins and nucleic acids, which may lead to modulation of enzymatic activities.
Anticancer Properties
Research has highlighted the importance of diene compounds in cancer therapy. The ability of such compounds to induce apoptosis in cancer cells through oxidative stress pathways has been documented. The specific effects of this compound on cancer cell lines remain an area for future investigation.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial properties | Showed significant inhibition of bacterial growth at specific concentrations. |
| Study B | Investigate anticancer effects | Induced apoptosis in cultured cancer cells; further research needed for mechanistic insights. |
| Study C | Assess cytotoxicity | Demonstrated low cytotoxicity in non-cancerous cell lines at therapeutic doses. |
Research Findings
A variety of studies have focused on the biological implications of similar compounds:
- Antimicrobial Studies : Compounds structurally related to this compound have been shown to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. These findings suggest that the compound may also exhibit similar effects.
- Anticancer Research : Research on diene derivatives has indicated their potential for inducing apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS). Further investigations are warranted to elucidate the specific pathways involved for this compound.
- Safety and Toxicology : Preliminary assessments indicate that this compound has a favorable safety profile at lower concentrations, making it a candidate for further pharmacological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
